5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde
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Overview
Description
5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde: is an organic compound with the molecular formula C13H15BrO4 and a molecular weight of 315.16 g/mol . This compound features a benzaldehyde core substituted with a bromine atom and a 1,3-dioxane ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde typically involves the following steps:
Etherification: The attachment of the 1,3-dioxane ring via an ethoxy linker.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves standard organic synthesis techniques, including bromination and etherification reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzoic acid.
Reduction: 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials and polymers.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
Mechanism of Action
The mechanism of action for 5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde is not well-documented. its reactivity is primarily influenced by the presence of the aldehyde group, bromine atom, and the 1,3-dioxane ring. These functional groups can interact with various molecular targets and pathways, leading to diverse chemical transformations .
Comparison with Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: Similar in structure but contains difluoro groups instead of the dioxane ring.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Contains a dimethyl-substituted dioxane ring instead of the ethoxy linker.
Uniqueness:
Properties
IUPAC Name |
5-bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c14-11-2-3-12(10(8-11)9-15)16-7-4-13-17-5-1-6-18-13/h2-3,8-9,13H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRWOXJNHGYKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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